molecular formula C34H26N4O2 B5089237 N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide

N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide

Cat. No. B5089237
M. Wt: 522.6 g/mol
InChI Key: KOGVZROOLPQGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, commonly known as BMD, is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. BMD is a bidentate ligand that can coordinate with metal ions, making it useful in catalysis, electrochemistry, and material science. In

Mechanism of Action

BMD acts as a bidentate ligand that can coordinate with metal ions, forming stable complexes. The mechanism of action of BMD in catalysis involves the coordination of the metal ion with BMD, followed by the activation of the substrate through the formation of a metal-substrate complex. In electrochemistry, BMD acts as a mediator that facilitates the transfer of electrons between the electrode and the analyte. In material science, BMD acts as a building block that can form stable π-conjugated systems.
Biochemical and Physiological Effects:
BMD has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BMD is not toxic to cells and does not exhibit significant cytotoxicity. BMD has also been shown to have low hemolytic activity, making it a safe compound for use in biological applications.

Advantages and Limitations for Lab Experiments

The advantages of using BMD in lab experiments include its cost-effectiveness, ease of synthesis, and versatility in various applications. The limitations of using BMD in lab experiments include its limited solubility in organic solvents, which can affect its reactivity in certain reactions.

Future Directions

There are several future directions for the study of BMD. One potential direction is the development of new metal complexes that exhibit enhanced catalytic activity in organic transformations. Another potential direction is the incorporation of BMD into new materials for the development of advanced electronic devices. Additionally, the study of BMD in biological applications, such as drug delivery and imaging, is an area of growing interest.
Conclusion:
In conclusion, BMD is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. The synthesis method of BMD is cost-effective, and the compound has been extensively studied for its potential in catalysis, electrochemistry, and material science. The mechanism of action of BMD involves its coordination with metal ions, and studies have shown that BMD is safe for use in biological applications. While there are limitations to using BMD in lab experiments, there are several future directions for the study of this compound, making it a promising area of research.

Synthesis Methods

The synthesis of BMD involves a multistep process that includes the reaction of 2-methyl aniline with 2-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reduced to form 2-methylphenylamine, which is subsequently reacted with 4,4'-diaminobiphenyl and 2-nitrobenzoic acid to produce BMD. The overall yield of this process is approximately 40%, making it a cost-effective method for synthesizing BMD.

Scientific Research Applications

BMD has been extensively studied for its potential applications in various scientific fields. In catalysis, BMD has been used as a ligand in the synthesis of metal complexes that exhibit excellent catalytic activity in organic transformations. In electrochemistry, BMD has been used as a mediator in the development of electrochemical sensors for the detection of biomolecules and heavy metal ions. In material science, BMD has been incorporated into organic semiconductors, resulting in improved device performance.

properties

IUPAC Name

N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O2/c1-21-11-3-7-15-27(21)37-33(39)31-23-13-5-9-17-29(23)35-19-25(31)26-20-36-30-18-10-6-14-24(30)32(26)34(40)38-28-16-8-4-12-22(28)2/h3-20H,1-2H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGVZROOLPQGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC=CC=C6C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.